Positional Isomer Differentiation: 3-Amino-4-methoxy vs. 4-Amino-3-methoxy Substitution Pattern Dictates Reactivity and Molecular Recognition
The target compound 3-amino-4-methoxybenzenecarboximidamide (CAS 736094-85-2) is the direct positional isomer of 4-amino-3-methoxybenzenecarboximidamide (CAS 582307-05-9). In the target compound, the amino group occupies the meta position relative to the carboximidamide and is para to the methoxy group, as described by the SMILES COc1ccc(cc1N)C(=N)N . In the comparator, the amino group is at the para position relative to the carboximidamide and meta to the methoxy (SMILES: Nc1ccc(cc1OC)C(N)=N) . This positional swap alters the electronic push-pull effects on the amidine moiety: the 3-amino group in the target compound exerts a resonance electron-donating effect at the position ortho to the amidine, whereas the 4-amino group in the comparator exerts a para-directing resonance effect. The computed polar surface area (PSA) for the target compound is 85.12 Ų versus 73.63 Ų for the N'-amino analog (CAS 62230-46-0), suggesting a measurable difference in hydrogen-bonding capacity . These positional differences have been shown in the benzamidine class to produce Ki variations exceeding 10-fold against trypsin-like serine proteases depending on substituent position [1].
| Evidence Dimension | Positional isomerism: 3-amino-4-methoxy vs. 4-amino-3-methoxy substitution |
|---|---|
| Target Compound Data | 3-Amino-4-methoxybenzenecarboximidamide; CAS 736094-85-2; SMILES: COc1ccc(cc1N)C(=N)N; Exact Mass: 165.09000; PSA: 85.12 Ų |
| Comparator Or Baseline | 4-Amino-3-methoxybenzenecarboximidamide; CAS 582307-05-9; SMILES: Nc1ccc(cc1OC)C(N)=N; Molecular Weight: 165.19 (isobaric) |
| Quantified Difference | Positional isomer; identical molecular weight (165.19) and formula (C8H11N3O); PSA difference estimated ≥10 Ų based on N'-amino analog (PSA 73.63 Ų) ; expected Ki differential for serine protease inhibition based on class-level SAR [1] |
| Conditions | Computational structural analysis via SMILES and InChI; class-level SAR derived from benzamidine derivatives tested against bovine trypsin [1] |
Why This Matters
Positional isomers of benzamidines are not interchangeable in biological assays or synthetic routes; the 3-amino-4-methoxy pattern provides a distinct hydrogen-bond donor/acceptor topology that directly affects target binding and downstream derivatization chemistry.
- [1] Markwardt F, Landmann H, Walsmann P. Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. European Journal of Biochemistry. 1968;6(4):502-506. View Source
